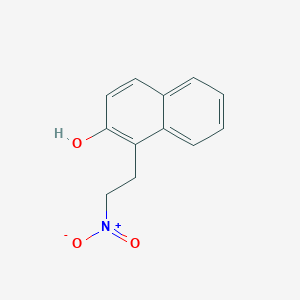

1-(2-Nitroethyl)-2-naphthol

Overview

Description

The compound “1-(2-Nitroethyl)-2-naphthol” likely contains a naphthol group, which is a class of organic compounds that are derivatives of naphthalene. The “2-Nitroethyl” part suggests the presence of a nitro group (NO2) attached to an ethyl group (C2H5), which is then attached to the first carbon of the naphthol group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions like the Michael addition . For instance, nitroethylene can react with guaiazulene in benzene at room temperature to yield 1-(2-nitroethyl)azulene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” would likely include a naphthol group, an ethyl group, and a nitro group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds can participate in various chemical reactions. For example, nitroalkenes can undergo reactions with aromatic and heteroaromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Nitro compounds, for example, are often highly reactive and can be unstable under certain conditions .Scientific Research Applications

Chemical Basis and Specificity

1-(2-Nitroethyl)-2-naphthol, also known as 1-nitroso-2-naphthol, has been studied for its reaction with various compounds. It's known to react with 5-hydroxyindoles, para-substituted phenols, and guaiacols. This reaction is utilized in measuring tyrosine in certain medical conditions and homovanillic acid in neuroblastoma, highlighting its utility in biochemical assays and medical diagnostics (Knight, Robertson, & Wu, 1983).

Micellar Colorimetric Determination of Metals

This compound serves as a color-forming chelating agent for metals like iron, cobalt, nickel, and copper, forming slightly soluble complexes in aqueous solutions. It facilitates the ultraviolet-visible spectrophotometry of these metal complexes, especially in micellar media, which is crucial in the field of analytical chemistry (Yun & Choi, 2000).

Formation of Polynuclear Complexes

1-Nitroso-2-naphthol reacts with ruthenium trichloride to form polynuclear complexes. These complexes have been synthesized and studied for their structural properties, showcasing the compound's role in inorganic and coordination chemistry (Das et al., 1999).

pH-Jump Studies

It has been used to achieve persistent and reversible acidification of aqueous solutions, crucial in studying acid-base equilibria and controlling chemical processes (Nunes, Piñeiro, & Arnaut, 2009).

Absorption Spectrum Analysis

The structural nonrigidity of 1-nitroso-2-naphthol molecules influences their absorption spectra. This property is significant in photophysical studies and understanding molecule-solvent interactions (Zharkova et al., 2009).

Metal Uptake Studies

Research on 1-nitroso-2-naphthol chemically bound on silica shows its ability to uptake various metals. This application is important in materials science and environmental chemistry (Gennaro, Mentasti, & Sarzanini, 1986).

Chelating Ion-Exchange Resin

A chelating ion-exchange resin containing 1-nitroso-2-naphthol has been synthesized and studied for its sorption characteristics. This is relevant in industrial applications for water treatment and metal recovery (Ghosh, Pramanick, & Das, 1981).

Detection in Zinc Sulfate Electrolytic Solution

The compound has been measured in zinc sulfate electrolytic solution using high-performance liquid chromatography, illustrating its importance in industrial monitoring (Li Qiong-l, 2012).

Spectrophotometric Titration

1-Nitroso-2-naphthol has been used for the spectrophotometric titration of divalent metals, demonstrating its applicability in quantitative analysis (Takahashi & Robinson, 1960).

Sulfonamide Synthesis Evaluation

Electrochemical oxidation studies of 1-nitroso-2-naphthol have provided insights into sulfonamide synthesis, highlighting its role in organic synthesis and green chemistry methods (Nematollahi, Namdar, & Momeni, 2018).

Redox Capacity in Composite Electrodes

This compound has been explored for its potential in composite supercapacitor electrodes, combining electric double layer capacitance with redox capacity, which is significant in the field of energy storage and materials science (Leitner, Gollas, Winter, & Besenhard, 2004).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(2-nitroethyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBFKBMFARSVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

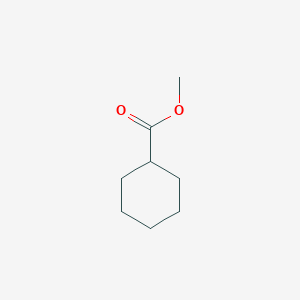

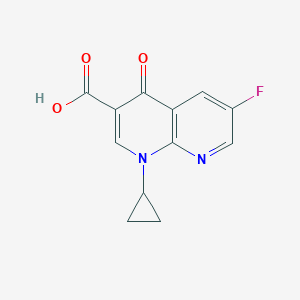

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

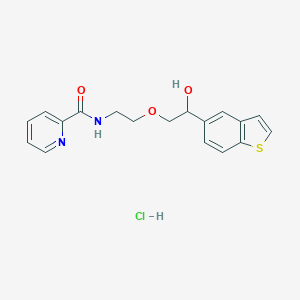

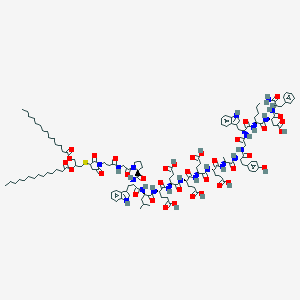

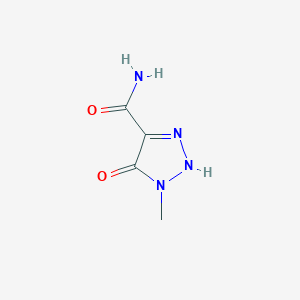

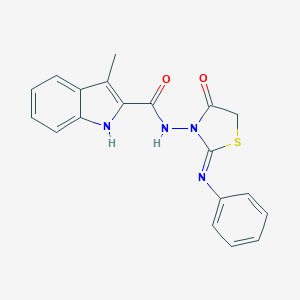

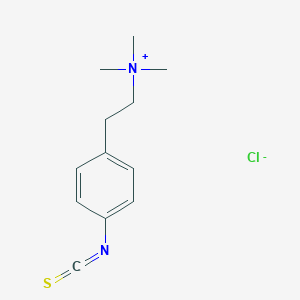

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)